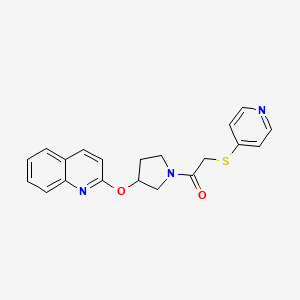

2-(Pyridin-4-ylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

Description

2-(Pyridin-4-ylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a pyrrolidine core substituted with quinolin-2-yloxy and pyridin-4-ylthio groups. Its molecular complexity arises from the ethanone backbone bridging these aromatic systems.

Properties

IUPAC Name |

2-pyridin-4-ylsulfanyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c24-20(14-26-17-7-10-21-11-8-17)23-12-9-16(13-23)25-19-6-5-15-3-1-2-4-18(15)22-19/h1-8,10-11,16H,9,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXKPEBLXCKGPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CSC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-ylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps:

Formation of 2-(Pyridin-4-ylthio)ethanone: : This can be achieved through a nucleophilic substitution reaction where 2-bromoethanone reacts with 4-mercaptopyridine in the presence of a base like potassium carbonate.

Preparation of 3-(quinolin-2-yloxy)pyrrolidine: : This step involves the reaction of quinoline-2-ol with pyrrolidine under basic conditions to form the desired ether.

Coupling Reaction: : The final step is the coupling of 2-(Pyridin-4-ylthio)ethanone with 3-(quinolin-2-yloxy)pyrrolidine using a suitable coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

For industrial-scale production, optimization of these synthetic routes involves:

Efficient Catalysts: : Utilizing robust and reusable catalysts to lower costs and enhance yields.

Scalable Reaction Conditions: : Implementing scalable conditions such as continuous flow reactors for better control and higher output.

Purification Processes: : Ensuring high purity of the final product through advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the thioether moiety, forming sulfoxides or sulfones.

Reduction: : Reduction can occur at the carbonyl group, converting it to the corresponding alcohol.

Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.

Reduction: : Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Substitution: : Sodium methoxide for nucleophilic substitution or bromine for electrophilic substitution.

Major Products

The major products of these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has been explored for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its interaction with various biological targets opens avenues for drug discovery and development.

Medicine

In medicine, derivatives of this compound are being investigated for therapeutic applications, particularly in targeting specific enzymes or receptors involved in diseases.

Industry

Industrially, this compound is utilized in the development of advanced materials, including polymers and coatings, due to its robust chemical properties.

Mechanism of Action

The mechanism by which 2-(Pyridin-4-ylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone exerts its effects is multifaceted:

Molecular Targets: : It interacts with specific enzymes or receptors, modifying their activity.

Pathways Involved: : Inhibition of key signaling pathways, alteration of gene expression, and disruption of cellular processes are among the pathways influenced by this compound.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its combination of thioether linkage, quinolinyloxy-pyrrolidine, and pyridinyl substituents. Below is a comparative analysis with structurally related molecules:

*Estimated based on molecular formulas.

Key Observations :

- The thioether group in the target compound distinguishes it from analogs with ether (e.g., methoxy) or nitro substituents. Thioethers often exhibit enhanced metabolic stability compared to oxygen-containing analogs .

- The quinolinyloxy-pyrrolidine system may confer stronger π-π stacking interactions in biological targets compared to simpler pyridinyl or fluoropyridinyl groups .

Biological Activity

2-(Pyridin-4-ylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a pyridine ring, a quinoline moiety, and a pyrrolidine unit, contributing to its unique interaction with biological targets. Its chemical formula is .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, particularly against certain bacterial strains.

- Antidiabetic Effects : Similar compounds have shown promise in modulating PPAR- activity, which is crucial in glucose metabolism and insulin sensitivity.

- Antitumor Activity : Investigations into related compounds reveal their potential in inhibiting cancer cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:

- PPAR- Activation : Compounds with similar structures have been shown to activate PPAR-, enhancing adipogenesis and improving insulin sensitivity in diabetic models .

- Inhibition of Tumor Growth : The quinoline component may contribute to the inhibition of various signaling pathways involved in tumor growth and metastasis .

Antidiabetic Activity

A study on a series of compounds related to this structure demonstrated significant activation of PPAR- leading to improved glycemic control in diabetic mice models. The compounds exhibited adipogenic activity at concentrations as low as 20 μg/mL .

Antimicrobial Studies

In vitro assays showed that derivatives of this compound exhibited antimicrobial activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential as anti-tubercular agents .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.